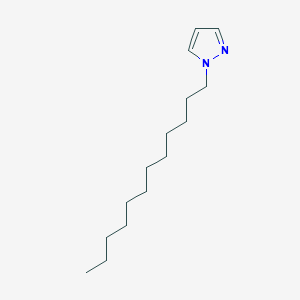
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two phenalenone moieties attached to a benzene-1,2-dicarboxamide core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide typically involves the reaction of 1-oxo-1H-phenalen-2-ylamine with benzene-1,2-dicarboxylic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the amide bonds. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The phenalenone moieties can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of hydroxyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学研究应用
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of advanced materials with unique electronic and photophysical properties.
作用机制
The mechanism of action of N1,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as the BCL-2 family of proteins. By binding to these proteins, the compound can inhibit their function, leading to the induction of apoptosis in cancer cells . The pathways involved in this process include the disruption of mitochondrial membrane potential and the activation of caspases, which are key mediators of programmed cell death.
相似化合物的比较
Similar Compounds
1-Oxo-1H-phenalene-2,3-dicarbonitrile: Another phenalenone derivative with similar biological activities.
Phenalenone: The parent compound, which serves as a precursor for various derivatives.
Benzene-1,2-dicarboxamide: The core structure that can be modified with different substituents to yield diverse compounds.
Uniqueness
N~1~,N~2~-Bis(1-oxo-1H-phenalen-2-yl)benzene-1,2-dicarboxamide is unique due to its dual phenalenone moieties, which confer distinct electronic and photophysical properties. This structural feature enhances its potential as a versatile building block for the development of advanced materials and biologically active compounds.
属性
CAS 编号 |
64636-16-4 |
|---|---|
分子式 |
C34H20N2O4 |
分子量 |
520.5 g/mol |
IUPAC 名称 |
1-N,2-N-bis(1-oxophenalen-2-yl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C34H20N2O4/c37-31-25-15-5-9-19-7-3-11-21(29(19)25)17-27(31)35-33(39)23-13-1-2-14-24(23)34(40)36-28-18-22-12-4-8-20-10-6-16-26(30(20)22)32(28)38/h1-18H,(H,35,39)(H,36,40) |
InChI 键 |
NOZYCLZNNPQZLX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)NC5=CC6=CC=CC7=C6C(=CC=C7)C5=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


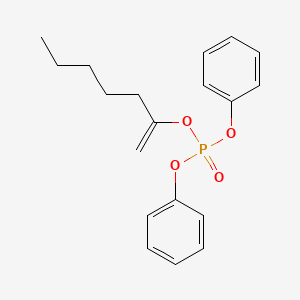
![1-[(But-1-en-3-yn-1-yl)sulfanyl]-9,9-dimethyldecane](/img/structure/B14506280.png)
![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
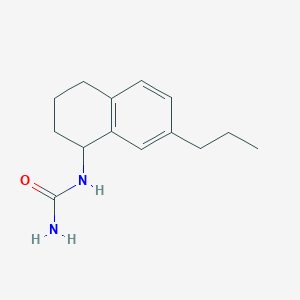

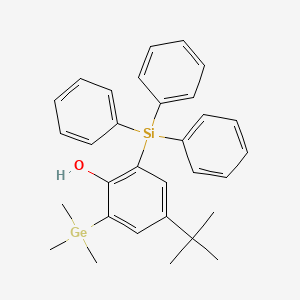


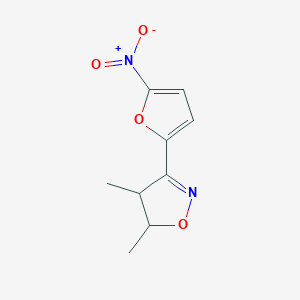
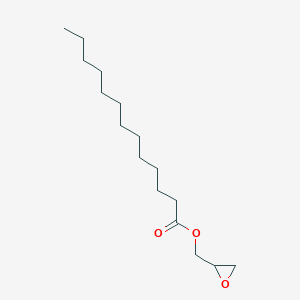
![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)
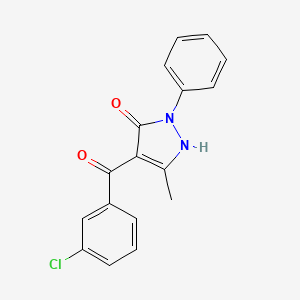
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)
